Desfluoroenrofloxacin is synthesized from enrofloxacin, which itself is a fluorinated derivative of nalidixic acid. The synthesis involves the removal of a fluorine atom from the enrofloxacin molecule, yielding desfluoroenrofloxacin. This modification can enhance the pharmacokinetic properties and reduce potential side effects associated with the parent compound.
Desfluoroenrofloxacin belongs to the class of fluoroquinolone antibiotics, which are characterized by their broad-spectrum antimicrobial activity and mechanism of action that targets bacterial DNA gyrase and topoisomerase IV enzymes.
The synthesis of desfluoroenrofloxacin can be achieved through several chemical methodologies:
The synthesis typically requires careful control of reaction conditions to prevent degradation of the antibiotic structure. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the synthesized product.
Desfluoroenrofloxacin retains a similar core structure to enrofloxacin but lacks one fluorine atom at the 6-position on the quinolone ring. Its molecular formula is .
Desfluoroenrofloxacin can participate in various chemical reactions typical of quinolone antibiotics:
The stability and reactivity of desfluoroenrofloxacin are influenced by pH and solvent conditions, which must be optimized for desired applications.
Desfluoroenrofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA synthesis. It targets two critical enzymes:
By inhibiting these enzymes, desfluoroenrofloxacin prevents bacterial cell division and leads to cell death.
Studies have shown that desfluoroenrofloxacin demonstrates a concentration-dependent bactericidal effect against susceptible bacteria, making it effective for treating infections in veterinary medicine.
Desfluoroenrofloxacin is primarily used in veterinary medicine for:
The evolution of fluoroquinolones began with nalidixic acid in 1962, a naphthyridone-core compound discovered during chloroquine synthesis [2] [8] [10]. First-generation agents like nalidixic acid exhibited limited Gram-negative activity and poor pharmacokinetics. The critical breakthrough came with C6-fluorination, yielding flumequine as the first fluoroquinolone (FQ), though clinical use was limited by toxicity [8] [10]. Second-generation FQs (e.g., enrofloxacin) incorporated a piperazine ring at C7, broadening the spectrum to include Gram-positive bacteria and improving bioavailability [2] [5]. Enrofloxacin—specifically developed for veterinary use—features a cyclopropyl group at N1 and an ethyl-piperazine moiety, enhancing lipophilicity and tissue penetration [4] [7]. Third- and fourth-generation FQs (e.g., moxifloxacin) added C8-methoxy groups to target anaerobic pathogens and reduce resistance development [5] [10]. Desfluoroenrofloxacin emerged as a strategic analog to study fluorine’s role in bioactivity, revealing unexpected structure-activity relationships (SAR) despite the absence of this "hallmark" substituent [5] [8].
Table 1: Generational Evolution of Fluoroquinolones
Generation | Key Structural Features | Representative Compounds |
---|---|---|
First | Non-fluorinated; naphthyridone core | Nalidixic acid, Oxolinic acid |
Second | C6-F; C7-piperazine | Enrofloxacin, Ciprofloxacin |
Third/Fourth | C6-F; C7-heterocycles; C8-methoxy | Moxifloxacin, Gatifloxacin |
Fluorine at C6 is considered essential for DNA gyrase affinity and bacterial membrane permeability. It stabilizes the drug-enzyme complex via Mg²⁺-mediated bridging between the quinolone carbonyl and gyrase residues [5] [8]. Desfluoroenrofloxacin—formally 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid—eliminates this fluorine to probe its necessity. Studies reveal:
Table 2: Impact of C6-F Substitution on Enrofloxacin Analogs
Compound | C6 Substituent | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) |
---|---|---|---|
Enrofloxacin | F | 0.03 | 0.25 |
Desfluoroenrofloxacin | H | 0.25–0.5 | 0.5–1.0 |
Desfluoro-Cu(II) complex | H (+ metal) | 0.12 | 0.25 |
Solvent-Based Methods
Desfluoroenrofloxacin is synthesized via acid-base reactions in polar solvents (e.g., water/methanol). Enrofloxacin undergoes hydrodefluorination using Pd/C catalysts under H₂ atmosphere, followed by crystallization [4] [7]. Recent advances yield multicomponent salts with pyridinedicarboxylic acids (e.g., pyridine-2,5-dicarboxylic acid), enhancing aqueous solubility (up to 483 mg/mL vs. enrofloxacin’s 0.23 mg/mL) [4] [7]. These salts form via proton transfer from the acid to the piperazine nitrogen, confirmed by X-ray diffraction and FTIR [7]. Key advantages include:
Catalytic Methods
Catalytic routes employ transition metals (e.g., Cu(I)) to facilitate C-F bond cleavage. One approach uses copper iodide/thiocyanate with phosphine ligands, achieving 50–65% yields but requiring stringent anhydrous conditions [1] [4]. Limitations include:
Table 3: Synthesis Methods for Desfluoroenrofloxacin Derivatives
Method | Conditions | Yield (%) | Solubility (mg/mL) | Purity |
---|---|---|---|---|
Solvent-based (salt) | H₂O/MeOH; pyridinedicarboxylic acids | 70–85 | 350–483 | High (XRD-confirmed) |
Catalytic (Cu-complex) | CuI/Phosphine/THF; 60°C | 50–65 | Not reported | Moderate (metal traces) |
The piperazine ring at C7 is critical for maintaining desfluoroenrofloxacin’s bioactivity. Key modifications include:
Notably, desfluoro analogs with intact piperazine rings retain 50–70% of enrofloxacin’s efficacy against Gram-positive pathogens, confirming the moiety’s compensatory role in fluorine-free scaffolds [5] [7].
Table 4: Piperazine Modifications and Impact on Bioactivity
Piperazine Modification | MIC vs. S. aureus (µg/mL) | Aqueous Solubility (mg/mL) | Key Effect |
---|---|---|---|
None (enrofloxacin) | 0.25 | 0.23 | Baseline activity |
Desfluoro (unmodified) | 0.5–1.0 | 0.18 | Moderate Gram-positive retention |
Protonated (salt form) | 0.25–0.5 | 350–483 | Enhanced solubility & uptake |
N4-Cyclopropyl | 2.0 | 0.15 | Reduced anaerobic coverage |
Concluding Remarks
Desfluoroenrofloxacin exemplifies how strategic structural alterations—particularly C6 defluorination coupled with piperazine optimization—can yield biologically active analogs. While fluorine loss attenuates Gram-negative targeting, solvent-based salt formation and metal coordination offer pathways to rejuvenate efficacy. Future designs should explore hybrid molecules linking desfluoro cores to gyrase-targeting pharmacophores (e.g., 2-quinolones) [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9